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Compound of Interest

Compound Name: JNJ-40411813

Cat. No.: B1673069 Get Quote

This technical guide provides an in-depth overview of the preclinical studies of JNJ-40411813
(also known as ADX71149), a novel therapeutic agent investigated for the treatment of

schizophrenia. JNJ-40411813 is a positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGlu2), a key target in the glutamatergic hypothesis of schizophrenia.[1]

[2][3][4] This document is intended for researchers, scientists, and drug development

professionals, offering a detailed summary of the compound's pharmacological properties,

efficacy in various animal models, and the experimental protocols utilized in these preclinical

evaluations.

Core Mechanism of Action
JNJ-40411813 acts as a positive allosteric modulator at the mGlu2 receptor, enhancing the

receptor's response to the endogenous ligand, glutamate.[2][4] This modulatory action is

believed to normalize glutamatergic neurotransmission, which is dysregulated in schizophrenia.

[2][3] The mGlu2 receptor is a presynaptic autoreceptor that inhibits glutamate release, making

it a promising target for mitigating the hyperglutamatergic state associated with the disorder.[2]

Interestingly, preclinical studies in rodents have revealed that JNJ-40411813 also exhibits

antagonist activity at the 5-Hydroxytryptamine (5-HT) 2A receptor. This is due to a rodent-

specific metabolite.[1][3][5] This dual pharmacology, combining mGlu2 PAM and 5-HT2A

antagonism, is of particular interest given the role of both receptor systems in the

pathophysiology of schizophrenia.[3]
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In Vitro Pharmacology
The in vitro activity of JNJ-40411813 has been characterized in several key assays,

demonstrating its potency and selectivity as an mGlu2 PAM and its secondary 5-HT2A

antagonist properties.

Parameter Assay
Species/Cell
Line

Value Reference

mGlu2 PAM

Activity

EC50
[35S]GTPγS

binding

Human mGlu2

CHO cells
147 ± 42 nM [2][4]

EC50
Ca2+

mobilization

Human mGlu2

Gα16

cotransfected

HEK293 cells

64 ± 29 nM [2][4]

5-HT2A

Antagonist

Activity

Kb

Serotonin-

induced Ca2+

signaling

Human 5-HT2A

receptor
1.1 µM [2]

IC50 In vitro binding
Human 5-HT2A

receptor
708 nM [3]

IC50 (Metabolite) In vitro binding Not Specified 102 nM [3]

In Vivo Pharmacokinetics and Receptor Occupancy
in Rats
Pharmacokinetic and receptor occupancy studies in rats have provided crucial information on

the in vivo disposition and target engagement of JNJ-40411813.
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Parameter Condition Route Dose Value Reference

Pharmacokin

etics

Cmax Fed rats p.o. 10 mg/kg 938 ng/mL [2][6]

Tmax Fed rats p.o. 10 mg/kg 0.5 h [2][6]

t1/2 Fed rats p.o. 10 mg/kg 2.3 ± 0.5 h [2]

Oral

Bioavailability
Fed rats p.o. 10 mg/kg 31% [2][6]

Receptor

Occupancy

mGlu2 ED50 Ex vivo p.o. - 16 mg/kg [2][4][6]

5-HT2A ED50 In vivo p.o. - 17 mg/kg [2][4][6]

Efficacy in Animal Models of Schizophrenia
JNJ-40411813 has been evaluated in a range of rodent models designed to assess

antipsychotic-like activity. These models mimic certain aspects of the positive, negative, and

cognitive symptoms of schizophrenia.

Locomotor Activity Models
These models assess the effects of a compound on spontaneous locomotion and

hyperlocomotion induced by psychostimulants, which is considered a model for the positive

symptoms of schizophrenia.
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Model Species
Inducing
Agent

JNJ-40411813
Effect

Reference

Spontaneous

Locomotion
Mouse - Inhibition [1][3]

Phencyclidine

(PCP)-induced

Hyperlocomotion

Mouse PCP Inhibition [1][3]

Scopolamine-

induced

Hyperlocomotion

Mouse Scopolamine Inhibition [1][3]

d-Amphetamine-

induced

Hyperlocomotion

Mouse d-Amphetamine No Inhibition [1][3]

Other Behavioral and Neurochemical Models
Model Species Key Finding

Relevance to
Schizophrenia

Reference

Conditioned

Avoidance

Response

Rat Inhibition

Predictive of

antipsychotic

efficacy

[1][3]

Memantine-

induced Brain

Activation

Mouse
Reversal of

activation

Models NMDA

receptor

hypofunction

[1][3]

DOM-induced

Head Twitches
Rat Antagonism

5-HT2A receptor-

mediated

behavior

[1][3]

Experimental Protocols
[35S]GTPγS Binding Assay
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This assay measures the functional activity of G-protein coupled receptors. Membranes from

CHO cells expressing the human mGlu2 receptor were incubated with GDP, [35S]GTPγS, and

varying concentrations of JNJ-40411813 in the presence of a fixed concentration of glutamate.

The amount of bound [35S]GTPγS was then quantified to determine the EC50 value.

Locomotor Activity Studies
Mice were placed in activity chambers and their horizontal movement was tracked by infrared

beams. For induced hyperlocomotion, animals were pre-treated with JNJ-40411813 or vehicle,

followed by administration of the psychostimulant (PCP, scopolamine, or d-amphetamine).

Locomotor activity was then recorded for a specified period.

Conditioned Avoidance Response (CAR)
Rats were trained to avoid a mild foot shock by moving to another compartment of a shuttle box

upon presentation of a conditioned stimulus (e.g., a light or tone). The effect of JNJ-40411813
on the ability of the rats to learn and perform this avoidance response was assessed. A

suppression of the avoidance response without impairing the escape response is indicative of

antipsychotic-like activity.

Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of JNJ-40411813
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Caption: Proposed mechanism of JNJ-40411813 at the presynaptic mGlu2 receptor.
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Experimental Workflow for Locomotor Activity Studies
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Caption: General experimental workflow for assessing locomotor activity in mice.

Conclusion
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The preclinical data for JNJ-40411813 demonstrate its potential as a novel therapeutic for

schizophrenia. Its unique mechanism of action as a positive allosteric modulator of the mGlu2

receptor, coupled with 5-HT2A antagonist activity in rodents, provides a strong rationale for its

development. The compound has shown efficacy in several validated animal models that are

predictive of antipsychotic activity. Further clinical investigation is warranted to determine the

therapeutic utility of JNJ-40411813 in patients with schizophrenia. Notably, an exploratory

phase 2a study in schizophrenia found that JNJ-40411813 was safe and well-tolerated, and

suggested potential benefits for patients with residual negative symptoms.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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